molecular formula C23H19ClN4O2S B12027542 1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Cat. No.: B12027542
M. Wt: 450.9 g/mol
InChI Key: HASMILVGKATINH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethoxyphenyl group, a pyridinyl group, and a triazolyl sulfanyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core triazole structure, followed by the introduction of the chlorophenyl, ethoxyphenyl, and pyridinyl groups. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(4-Chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone
  • 1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H19ClN4O2S/c1-2-30-20-11-9-19(10-12-20)28-22(17-4-3-13-25-14-17)26-27-23(28)31-15-21(29)16-5-7-18(24)8-6-16/h3-14H,2,15H2,1H3

InChI Key

HASMILVGKATINH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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